molecular formula C9H10F3NO B12861384 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone CAS No. 74889-32-0

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone

Cat. No.: B12861384
CAS No.: 74889-32-0
M. Wt: 205.18 g/mol
InChI Key: LLPHPHUESHDAFN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-yl)ethanone is a chemical scaffold of significant interest in medicinal and organic chemistry, designed for researchers developing new therapeutic agents. This compound incorporates two high-value motifs: a pyrrole heterocycle and a trifluoromethyl ketone group. The pyrrole ring is a privileged structure in drug discovery, known for its presence in numerous natural products and FDA-approved drugs, and is extensively investigated for its ability to interact with diverse biological targets . Recent advances highlight the pyrrole core as a critical building block for creating new antibacterial compounds to address the urgent global health challenge of antibiotic resistance . The trifluoromethyl ketone functional group enhances the molecule's potential by influencing its lipophilicity and electronic properties, which can be critical for optimizing bioavailability and target binding. This makes the reagent a versatile precursor for synthesizing novel compounds, particularly in constructing potential inhibitors for various enzymes. Researchers can leverage this chemical to explore structure-activity relationships (SAR) and develop new lead compounds, especially in the fight against resistant pathogens like MRSA and VRE, where pyrrole-based molecular frameworks have shown considerable promise . This product is intended for research purposes in laboratory settings only.

Properties

CAS No.

74889-32-0

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-propylpyrrol-3-yl)ethanone

InChI

InChI=1S/C9H10F3NO/c1-2-4-13-5-3-7(6-13)8(14)9(10,11)12/h3,5-6H,2,4H2,1H3

InChI Key

LLPHPHUESHDAFN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone typically involves the reaction of 1-propyl-1H-pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1-propyl-1H-pyrrole+trifluoroacetic anhydride2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone\text{1-propyl-1H-pyrrole} + \text{trifluoroacetic anhydride} \rightarrow \text{2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone} 1-propyl-1H-pyrrole+trifluoroacetic anhydride→2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemicals

Pesticide Development
The trifluoromethyl group in 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone enhances lipophilicity and metabolic stability, making it an attractive candidate for pesticide formulation. Compounds with similar structures have been shown to exhibit potent insecticidal and fungicidal activities.

Data Table: Comparative Efficacy of Pyrrolidine Derivatives in Agrochemicals

Compound NameActivity TypeEfficacy (%)Reference
Compound AInsecticide85
Compound BFungicide78
2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanonePotential InsecticideTBDTBD

Materials Science

Polymer Synthesis
In materials science, the incorporation of trifluoromethyl groups into polymer matrices can improve thermal stability and chemical resistance. Research indicates that polymers containing fluorinated compounds exhibit enhanced properties suitable for high-performance applications.

Case Study: Fluorinated Polymers
A recent study demonstrated that polymers synthesized with trifluoromethyl-containing monomers showed significant improvements in mechanical strength and thermal stability compared to their non-fluorinated counterparts. This suggests that 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone could be utilized in developing advanced materials for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets through its trifluoromethyl and pyrrole groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other trifluoromethylated pyrrole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ionization Energy (eV)
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone C₆H₄F₃NO 163.10 Trifluoromethyl, pyrrole-2-yl 9.18 ± 0.05
2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-yl)ethanone C₈H₁₀F₃NO 205.17 Trifluoromethyl, N1-propyl Not reported
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethanone C₇H₈F₃NO 191.14 Trifluoromethyl, N1-methyl Not reported

Key Differences and Implications

Substituent Effects: The N1-propyl group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted pyrrole-2-yl derivative (C₆H₄F₃NO). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents. The trifluoromethyl group in all analogs stabilizes the ketone via electron withdrawal, lowering basicity and altering reactivity in nucleophilic additions compared to non-fluorinated analogs.

Electronic Properties :

  • The ionization energy of 9.18 eV for the pyrrole-2-yl analog suggests moderate stability under electron impact conditions. The propyl-substituted variant likely has a lower ionization energy due to increased electron-donating effects from the alkyl chain, though experimental data is lacking.

Its synthesis would likely involve alkylation of the pyrrole nitrogen followed by trifluoroacetylation, a route common to similar compounds .

Biological Activity

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone, also known as 3-(trifluoroacetyl)-1H-pyrrole, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₆H₄F₃NO
  • Molecular Weight : 163.1 g/mol
  • CAS Number : 130408-89-8
  • MDL Number : MFCD12924726

Biological Activity Overview

The biological activity of 2,2,2-trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone has been explored in various contexts, particularly in relation to its role as a ligand for peroxisome proliferator-activated receptors (PPARs) and its potential antimicrobial properties.

1. PPAR Ligand Activity

Recent studies have indicated that compounds similar to 2,2,2-trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone can act as PPAR ligands. PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism.

  • Mechanism of Action : The compound is believed to interact with PPARγ, leading to increased glucose uptake and modulation of inflammatory responses. In vitro studies have shown that certain derivatives exhibit significant agonistic activity towards PPARγ, with effective concentrations (EC50) reported around 4.95 μM .
CompoundEC50 (μM)Activity
Reference (Rosiglitazone)4.95Agonist
Tested Derivative17.75Anti-hyperglycemic

2. Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been widely studied, with some compounds showing promising activity against bacterial strains.

  • Case Study : A derivative of pyrrole demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL against Mycobacterium tuberculosis . This suggests that modifications to the pyrrole structure can enhance its antimicrobial efficacy.
CompoundMIC (μg/mL)Target
Pyrrole Derivative16Mycobacterium tuberculosis
Control (Isoniazid)0.25Mycobacterium tuberculosis

Toxicological Profile

The safety profile of 2,2,2-trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone indicates some level of toxicity:

  • Toxicity Data :
    • H302: Harmful if swallowed.
    • H315: Causes skin irritation .

These characteristics necessitate careful handling and further investigation into the compound's safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-1-(1-propyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride and 1-propylpyrrole derivatives, with Lewis acids like AlCl₃ as catalysts. Optimization involves varying reaction temperatures (0–50°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reactants. Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate) .
  • Validation : Monitor reaction progress via TLC and confirm purity using 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectroscopy (e.g., characteristic CF₃ signal at δ ≈ -71 ppm in CDCl₃) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm the regiochemistry of the pyrrole substituent?

  • Methodology :

  • NMR : 1H^1H NMR identifies substituent positions on the pyrrole ring via coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm). 19F^{19}F NMR confirms trifluoromethyl group integrity .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1150 cm⁻¹) validate functional groups.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁F₃NO: calc. 218.0798) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the trifluoroacetyl group under nucleophilic or electrophilic conditions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of the trifluoroacetyl group with non-fluorinated analogs in nucleophilic acyl substitutions (e.g., with Grignard reagents). Use DFT calculations to model transition states and identify electronic effects of the CF₃ group .
  • Controlled Experiments : Test stability under acidic/basic conditions (e.g., HCl/NaOH in THF/H₂O) and monitor degradation via HPLC .

Q. How can computational chemistry (DFT, MD) predict the compound’s binding affinity in enzyme inhibition studies?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Optimize ligand conformations based on electrostatic potential maps of the trifluoroacetyl group.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, validated by experimental IC₅₀ values from enzyme assays .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

  • Methodology :

  • Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane. For poorly diffracting crystals, employ synchrotron radiation or cryocooling (100 K).
  • Refinement : Apply SHELXL for structure solution, accounting for disorder in the propyl chain or pyrrole ring. Validate with R-factor convergence (< 0.05) and residual electron density analysis .

Q. How do substituent effects on the pyrrole ring (e.g., propyl vs. methyl groups) influence photophysical properties or metabolic stability?

  • Methodology :

  • UV-Vis Spectroscopy : Compare λmax shifts in acetonitrile to assess conjugation effects.
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Correlate substituent lipophilicity (logP) with clearance rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported 19F^{19}F NMR chemical shifts for similar trifluoroacetyl-pyrrole derivatives?

  • Resolution :

  • Solvent Effects : Compare shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆); CF₃ signals vary by up to 5 ppm due to hydrogen bonding.
  • Temperature Calibration : Ensure NMR probe temperature is consistent (e.g., 25°C) to avoid drift.
  • Referencing : Use internal standards (e.g., CFCl₃ at 0 ppm) rather than external .

Q. Why do some synthetic routes yield low regioselectivity for the pyrrole substitution pattern?

  • Root Cause :

  • Electrophilic Acylation Bias : The 3-position of pyrrole is more reactive than the 2-position due to electron density distribution. Use directing groups (e.g., SEM-protected amines) or switch to Pd-catalyzed cross-coupling for better control .

Safety and Handling

Q. What precautions are critical when handling this compound in catalytic hydrogenation reactions?

  • Protocols :

  • Explosion Risk : Avoid high-pressure H₂ with heterogeneous catalysts (e.g., Pd/C); use flow reactors or lower pressures (< 5 bar).
  • Ventilation : Conduct reactions in fume hoods with blast shields. Monitor for HF release using pH-sensitive strips .

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